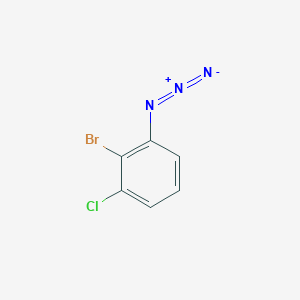

1-Azido-2-bromo-3-chlorobenzene

CAS No.:

Cat. No.: VC16526547

Molecular Formula: C6H3BrClN3

Molecular Weight: 232.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3BrClN3 |

|---|---|

| Molecular Weight | 232.46 g/mol |

| IUPAC Name | 1-azido-2-bromo-3-chlorobenzene |

| Standard InChI | InChI=1S/C6H3BrClN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H |

| Standard InChI Key | YSXJBFINFCRDNE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Br)N=[N+]=[N-] |

Introduction

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis of 1-azido-2-bromo-3-chlorobenzene typically begins with 2-bromo-3-chloroaniline as the precursor. The process involves two critical steps:

-

Diazotization: Treatment of 2-bromo-3-chloroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the corresponding diazonium salt.

-

Azidation: The diazonium salt reacts with sodium azide (NaN₃) in aqueous solution, replacing the diazo group with an azido moiety.

Reaction Scheme:

Industrial Production

Industrial synthesis scales the above steps using continuous flow reactors to mitigate risks associated with handling explosive azides. Process optimization focuses on temperature control (maintained below 10°C during diazotization) and stoichiometric precision to achieve yields exceeding 70% .

Chemical Properties and Reactivity

Nucleophilic Substitution

The bromo group undergoes substitution with nucleophiles (e.g., amines, thiols) under palladium catalysis:

This reaction is pivotal in pharmaceutical intermediates .

Cycloaddition Reactions

The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a hallmark of click chemistry:

Copper(I) catalysts enhance regioselectivity, favoring 1,4-disubstituted triazoles .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the azido group to an amine:

This transformation is critical in prodrug activation .

Applications in Scientific Research

Click Chemistry and Materials Science

1-Azido-2-bromo-3-chlorobenzene serves as a bifunctional linker in polymer synthesis. For example:

-

Polymer Crosslinking: Azide-alkyne cycloaddition creates stable triazole linkages in hydrogels .

-

Surface Functionalization: Gold nanoparticles modified with this compound enable biomolecule conjugation via thiol-gold interactions .

Pharmaceutical Intermediates

The compound is a precursor to triazole-containing drugs. A 2021 study utilized its cycloaddition with ethynylferrocene to synthesize a ferroquine analog with antimalarial activity (IC₅₀ = 12 nM) .

Bioorthogonal Labeling

In live-cell imaging, the azido group reacts with dibenzocyclooctyne (DBCO)-modified probes, enabling tracking of glycans without disrupting cellular processes .

Biological Activity

Enzyme Inhibition

The compound’s triazole derivatives inhibit acetylcholinesterase (AChE), a target in Alzheimer’s therapy. A 2020 study reported AChE inhibition (IC₅₀ = 0.55 µM) for a triazole-phthalimide hybrid.

Comparison with Structural Analogs

| Compound | Molecular Formula | Key Differences | Reactivity Profile |

|---|---|---|---|

| 1-Azido-2-chloro-4-bromobenzene | C₆H₃BrClN₃ | Substitution at position 4 vs. 3 | Higher electrophilicity at bromo |

| 1-Azido-3-bromo-5-chlorobenzene | C₆H₃BrClN₃ | Meta-substitution pattern | Reduced steric hindrance in SNAr |

| 1-Azido-4-iodo-2-chlorobenzene | C₆H₃ClIN₃ | Iodo vs. bromo substitution | Enhanced oxidative stability |

Key Insight: The ortho-chloro group in 1-azido-2-bromo-3-chlorobenzene sterically hinders electrophilic substitutions, directing reactivity to the azido and bromo sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume